molecular formula C6H6O5 B3096933 3-Oxocyclobutane-1,1-dicarboxylic acid CAS No. 129314-76-7

3-Oxocyclobutane-1,1-dicarboxylic acid

Cat. No.: B3096933
CAS No.: 129314-76-7
M. Wt: 158.11 g/mol
InChI Key: QTZIWJVUUXVIKM-UHFFFAOYSA-N
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Description

3-Oxocyclobutane-1,1-dicarboxylic acid: is an organic compound with the molecular formula C6H6O5 . It is characterized by the presence of a cyclobutane ring substituted with a ketone group at the 3-position and two carboxylic acid groups at the 1-position.

Mechanism of Action

Target of Action

3-Oxocyclobutane-1,1-dicarboxylic acid is a key intermediate in the synthesis of several pharmaceutical compounds . It has been used in the synthesis of platinum-based anticancer drugs . These drugs primarily target DNA in cancer cells, causing cross-linking and inhibiting transcription .

Mode of Action

The compound is used as a leaving group in the synthesis of water-soluble diamine platinum complexes . These complexes interact with DNA in cancer cells, causing cross-linking and inhibiting transcription, which leads to cell death .

Biochemical Pathways

It is known that the platinum complexes it helps form can disrupt dna replication and transcription in cancer cells, leading to cell death .

Pharmacokinetics

It is known that the compound is used in the synthesis of water-soluble platinum complexes This suggests that it may have good bioavailability

Result of Action

The platinum complexes synthesized using this compound have shown potent anticancer activity against various human cancer cell lines, including lung carcinoma (A549), ovarian carcinoma (SK-OV-3), and colon cancer cell (HT-29) lines . They have also shown lower toxicity than cisplatin and the same level of acute toxicity as carboplatin in vivo .

Action Environment

The action of this compound is influenced by the conditions under which it is synthesized into active compounds. For example, the synthesis of the platinum complexes requires a temperature of 120-150°C . Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxocyclobutane-1,1-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-acyl-1,3-dibromopropanol with diisopropyl malonate in the presence of a polar aprotic solvent, an activating agent, and a phase transfer catalyst. The intermediate product is then hydrolyzed using an inorganic base to yield the desired compound .

Another method involves the use of acetone, bromine, and malononitrile as starting materials. The reaction is carried out in ethanol, dimethylformamide (DMF), and water, with sodium iodide as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. This three-step reaction ultimately produces this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of readily available starting materials and common reagents makes these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Oxocyclobutane-1,1-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Esters and amides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxocyclobutane-1,1-dicarboxylic acid is unique due to the presence of both a ketone group and two carboxylic acid groups on the cyclobutane ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-oxocyclobutane-1,1-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5/c7-3-1-6(2-3,4(8)9)5(10)11/h1-2H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZIWJVUUXVIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxocyclobutane-1,1-dicarboxylic acid
Reactant of Route 2
3-Oxocyclobutane-1,1-dicarboxylic acid
Reactant of Route 3
3-Oxocyclobutane-1,1-dicarboxylic acid
Reactant of Route 4
3-Oxocyclobutane-1,1-dicarboxylic acid
Reactant of Route 5
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Reactant of Route 6
3-Oxocyclobutane-1,1-dicarboxylic acid

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